4-Methylthiophene-3-carbonitrile
Overview
Description
4-Methylthiophene-3-carbonitrile is a chemical compound with the CAS Number: 73229-39-7 . It has a molecular weight of 123.18 . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .
Synthesis Analysis
Thiophene derivatives, including 4-Methylthiophene-3-carbonitrile, can be synthesized by heterocyclization of various substrates . For example, one-pot strategies have been used for the synthesis of various 4-alkoxy-5-amino-3-methylthiophene-2-carbonitriles .Molecular Structure Analysis
The molecular structure of 4-Methylthiophene-3-carbonitrile is represented by the formula C6H5NS . The InChI Code is 1S/C6H5NS/c1-5-3-8-4-6(5)2-7/h3-4H,1H3 .Chemical Reactions Analysis
Thiophene derivatives, including 4-Methylthiophene-3-carbonitrile, can be produced through various synthetic methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis
4-Methylthiophene-3-carbonitrile is a solid substance . It should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, such as 4-Methylthiophene-3-carbonitrile, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-Inflammatory Drugs
Thiophene derivatives have been proven to be effective anti-inflammatory drugs . For example, suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .
Antimicrobial Properties
Thiophene derivatives exhibit antimicrobial properties . This makes 4-Methylthiophene-3-carbonitrile a potential candidate for the development of new antimicrobial agents .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that 4-Methylthiophene-3-carbonitrile could have potential applications in this field .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This implies that 4-Methylthiophene-3-carbonitrile could be used in the development of new organic semiconductors .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . Therefore, 4-Methylthiophene-3-carbonitrile could potentially be used in the production of OLEDs .
Green Chemistry
Thiophene derivatives can be synthesized via environmentally friendly approaches . This suggests that 4-Methylthiophene-3-carbonitrile could be produced using green chemistry methods .
Anticancer Properties
Thiophene derivatives exhibit anticancer properties . This suggests that 4-Methylthiophene-3-carbonitrile could potentially be used in the development of new anticancer drugs .
Mechanism of Action
While the specific mechanism of action for 4-Methylthiophene-3-carbonitrile is not mentioned in the search results, thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Safety and Hazards
Future Directions
Thiophene-based analogs, including 4-Methylthiophene-3-carbonitrile, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
4-methylthiophene-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NS/c1-5-3-8-4-6(5)2-7/h3-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMSUOPXSZFRTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60502757 | |
Record name | 4-Methylthiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60502757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylthiophene-3-carbonitrile | |
CAS RN |
73229-39-7 | |
Record name | 4-Methylthiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60502757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the intermolecular interactions observed in 4-Methylthiophene-3-carbonitrile?
A1: The research paper highlights the presence of N—H⋯N intermolecular hydrogen bonds in the crystal structure of 4-Methylthiophene-3-carbonitrile []. These hydrogen bonds link neighboring molecules, leading to the formation of a three-dimensional network within the crystal lattice []. This network contributes to the stability and packing arrangement of the molecules in the solid state. Understanding such intermolecular interactions is crucial in materials science and crystal engineering, as it can influence the physical properties (e.g., melting point, solubility) of the compound.
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